REACTION_CXSMILES
|
[CH:1]([NH:4][CH2:5][CH2:6][CH2:7][NH2:8])([CH3:3])[CH3:2].[CH2:9]=O>C(O)(C)C>[CH:1]([N:4]1[CH2:5][CH2:6][CH2:7][NH:8][CH2:9]1)([CH3:3])[CH3:2]
|
Name
|
|
Quantity
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116 g
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Type
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reactant
|
Smiles
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C(C)(C)NCCCN
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Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
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C(C)(C)O
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Name
|
|
Quantity
|
75 mL
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Type
|
reactant
|
Smiles
|
C=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
After 1 hour the solvents were evaporated under reduced pressure
|
Duration
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1 h
|
Type
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DISTILLATION
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Details
|
the residue distilled
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)N1CNCCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 100 g | |
YIELD: PERCENTYIELD | 78% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |